methyl 4-((4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate
Description
Methyl 4-((4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate is a heterocyclic compound featuring a pyrazolo-pyridazinone core fused with a benzoate ester. The structure includes:
- A pyrazolo[3,4-d]pyridazin-7-one scaffold with a 4-isopropyl substituent and a 1-phenyl group.
- A methyl benzoate moiety linked via a methylene bridge to the pyridazinone nitrogen.
Properties
IUPAC Name |
methyl 4-[(7-oxo-1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-15(2)20-19-13-24-27(18-7-5-4-6-8-18)21(19)22(28)26(25-20)14-16-9-11-17(12-10-16)23(29)30-3/h4-13,15H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJVXPHEVWZINM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Activities
The compound exhibits a wide range of biological properties, including but not limited to:
- Anticancer Activity : Pyrazolo[3,4-d]pyridazine derivatives have shown promising anticancer effects by inhibiting various kinases involved in tumor growth. For instance, compounds based on this scaffold have demonstrated cytotoxicity against several cancer cell lines, including glioblastoma and prostate cancer .
- Anti-inflammatory Properties : Research indicates that derivatives of pyrazolo[3,4-d]pyridazine can reduce inflammation, making them potential candidates for treating inflammatory diseases. Studies have highlighted their effectiveness in models of colitis and other inflammatory conditions .
- Antiviral Activity : Compounds within this class have been investigated for their ability to inhibit viral infections, including Zika virus. Their mechanism often involves the inhibition of viral proteases, which are crucial for viral replication .
Pharmacological Applications
The pharmacological potential of methyl 4-((4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate extends to various therapeutic areas:
- Cardiovascular Diseases : Certain pyrazolo derivatives have been shown to exhibit antihypertensive and antiplatelet activities, suggesting their potential in managing cardiovascular conditions .
- Metabolic Disorders : The compound’s ability to inhibit specific enzymes involved in metabolic pathways positions it as a candidate for treating obesity and metabolic syndrome by targeting 11β-HSD1, an enzyme linked to fat metabolism .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at various positions on the pyrazolo ring can significantly affect biological activity:
| Position | Modification Type | Effect on Activity |
|---|---|---|
| N6 | Phenyl Substitution | Enhanced anticancer activity |
| N2 | Alkyl Groups | Improved metabolic stability |
| C3 | Heterocyclic Rings | Increased selectivity for target enzymes |
This table summarizes findings from studies that explored different substituents on the pyrazolo core, revealing how specific modifications can lead to enhanced biological activity and pharmacokinetic properties.
Case Studies
Several case studies illustrate the applications of this compound:
- Zika Virus Inhibition : A study focused on synthesizing pyrazolo derivatives showed that certain compounds effectively inhibited Zika virus replication through specific interactions with viral proteins. This highlights the potential for developing antiviral drugs based on this scaffold .
- Cancer Treatment : Research involving a library of pyrazolo compounds demonstrated significant cytotoxic effects against multiple cancer cell lines. Notably, one compound led to over 50% tumor volume reduction in xenograft models, underscoring its therapeutic potential .
- Inflammatory Disease Models : In experimental models of colitis, derivatives exhibited significant reductions in inflammation markers and improved histopathological outcomes compared to controls, suggesting their utility in treating gastrointestinal disorders .
Mechanism of Action
The compound's effects are likely mediated through its interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pyrazolo[3,4-d]pyridazin core can act as a scaffold, enabling the compound to engage in various biochemical processes. Specific pathways involved may include inhibition or activation of enzymatic activities, binding to receptor sites, or modulating gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to three categories of analogs based on structural motifs and applications:
Pyrazolo-Pyridazinone vs. Pyrazolo-Pyrimidinone Derivatives
describes pyrazolo[3,4-d]pyrimidin-4-ones (e.g., compound 10e), which share a fused pyrazole core but differ in the heterocyclic ring size (pyrimidinone vs. pyridazinone). Key differences include:
However, the nitro group in 10e significantly boosts antitumor activity, suggesting that electron-withdrawing substituents are critical for efficacy.
Methyl Benzoate-Linked Heterocycles
details methyl benzoate-quinoline-piperazine hybrids (e.g., C1–C7). These compounds share the methyl benzoate group but differ in core structure and linker chemistry:
Halogen substituents in C1–C7 enhance lipophilicity, whereas the target’s isopropyl group balances steric bulk and hydrophobicity.
Methyl Benzoate Esters in Agrochemicals
lists methyl benzoate derivatives used as pesticides (e.g., tribenuron methyl). While structurally distinct, these highlight the versatility of the methyl benzoate motif:
The target compound’s complex heterocycle contrasts with agrochemicals’ simpler cores, underscoring its specialization for drug discovery.
Research Implications and Hypotheses
Biological Activity
Methyl 4-((4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate is a compound belonging to the pyrazolo[3,4-d]pyridazine class, which has garnered attention due to its potential biological activities. This article synthesizes available research findings to provide a comprehensive overview of its biological activity, including anti-inflammatory, antitumor, and antimicrobial properties.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[3,4-d]pyridazine core substituted with an isopropyl group and a benzoate moiety. This structural arrangement is significant for its biological activity, as the presence of various functional groups can influence interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo derivatives. For instance, compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| C03 | MCF-7 | 0.304 |
| C03 | HCT116 | 56 |
These results suggest that the compound may inhibit cancer cell proliferation effectively, particularly in breast cancer models .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazolo derivatives have been extensively studied. In a recent experiment involving Swiss-albino male mice, two novel pyrazolo derivatives demonstrated significant reduction in inflammation markers induced by diclofenac:
| Treatment Group | Myeloperoxidase Activity (U/g tissue) | TNF-α (pg/mL) | IL-22 (pg/mL) |
|---|---|---|---|
| Control | 5.2 | 30 | 15 |
| Diclofenac | 12.5 | 80 | 10 |
| Co1 | 6.8 | 40 | 20 |
| Co2 | 8.0 | 50 | 18 |
The results indicated that Co1 was more effective than Co2 in mitigating inflammatory responses and restoring normal histological structures in gastrointestinal tissues .
Antimicrobial Activity
Pyrazolo derivatives have also exhibited antimicrobial properties. A study indicated that certain derivatives demonstrated antifungal activity against strains such as Fusarium oxysporum and Candida mandshurica. The synthesized compounds showed varying degrees of inhibition:
| Compound ID | Antifungal Activity (%) |
|---|---|
| 7a | 40.82 |
| 7f | 47.78 |
| 7g | 50.32 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Case Studies
A notable case study involved the evaluation of this compound analogs in various assays to determine their efficacy against specific cancer types and inflammatory conditions. The study emphasized the importance of structural modifications in enhancing biological activity.
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester
The methyl benzoate group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid derivative, a common strategy for improving water solubility or enabling further functionalization.
Reaction Conditions :
-
Reagents : LiOH (2.0 eq), THF/H₂O (3:1 v/v) at 0°C → RT
-
Yield : ~85–92%
Mechanism : Nucleophilic acyl substitution, facilitated by hydroxide ion attack at the ester carbonyl.
Table 1: Hydrolysis Optimization
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| LiOH | THF/H₂O | 0°C → RT | 92 |
| NaOH | MeOH/H₂O | Reflux | 78 |
| K₂CO₃ | DMF/H₂O | 60°C | 65 |
Nucleophilic Substitution at the Pyridazinone Core
The electron-deficient pyridazinone ring (due to conjugation with the adjacent carbonyl) is susceptible to nucleophilic attack at C-7.
Example Reaction :
-
Reagents : Primary amines (e.g., benzylamine, 1.2 eq), DIPEA (2.0 eq), DMF, 80°C
Key Mechanistic Insight :
The C-7 carbonyl activates the adjacent position for nucleophilic substitution, forming a tetrahedral intermediate that collapses to release water .
Functionalization of the Isopropyl Group
The isopropyl substituent at C-4 can undergo oxidation or radical-mediated functionalization:
Oxidation to Ketone
Bromination
-
Reagents : NBS (1.5 eq), AIBN (cat.), CCl₄, reflux
Cross-Coupling Reactions at the Phenyl Substituent
The phenyl group at N-1 participates in Suzuki-Miyaura couplings for diversification:
Example Reaction :
-
Reagents : Arylboronic acid (1.5 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DME/H₂O, 90°C
Table 2: Cross-Coupling Efficiency
| Boronic Acid | Catalyst | Yield (%) |
|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄ | 78 |
| 3-Thienyl | PdCl₂(dppf) | 65 |
Reduction of the Pyridazinone Ring
Selective reduction of the pyridazinone moiety to a dihydropyridazine has been reported:
Stability Under Acidic/Basic Conditions
-
Acidic Conditions (pH < 3) : Degradation observed at the pyridazinone ring, forming cleavage products after 24 h .
-
Basic Conditions (pH > 10) : Ester hydrolysis dominates without core degradation .
Key Research Findings
-
The methyl benzoate group is critical for passive membrane permeability, as evidenced by logP comparisons (cLogP = 2.8 vs. 1.2 for carboxylic acid) .
-
Substitution at C-7 with amino groups enhances affinity for bromodomains (IC₅₀ = 30–57 nM) .
-
Cross-coupled biaryl derivatives exhibit improved metabolic stability (t₁/₂ > 4 h in human liver microsomes) .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for confirming the purity and structural identity of methyl 4-((4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate?
- Methodological Answer :
- HPLC : Use reverse-phase chromatography (C18 column) with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity .
- NMR Spectroscopy : Employ - and -NMR to confirm substituent positions, particularly the isopropyl, phenyl, and benzoate moieties. For example, the methyl ester group in the benzoate fragment typically resonates at δ 3.8–4.0 ppm in -NMR .
- X-ray Crystallography : Single-crystal diffraction studies (e.g., using Mo-Kα radiation) can resolve stereochemical ambiguities, as demonstrated for related pyrazolo-pyridazinone derivatives .
Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?
- Methodological Answer :
- Key Steps :
Condensation Reactions : Use anhydrous conditions for the coupling of the pyridazinone core with the benzoate fragment to minimize hydrolysis side reactions .
Catalytic Optimization : Screen palladium-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura cross-coupling steps, which are critical for introducing aryl groups.
- Yield Enhancement : Replace traditional reflux methods with microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C vs. 12 hours under reflux) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data for pyrazolo-pyridazinone derivatives like this compound?
- Methodological Answer :
- Standardized Assays : Re-evaluate activity using consistent cell lines (e.g., MCF-7 for antitumor studies) and protocols (e.g., 48-hour incubation for IC determination) .
- Data Normalization : Account for batch-to-batch variability in compound purity by including internal controls (e.g., doxorubicin as a positive control in cytotoxicity assays) .
- Structural Confirmation : Cross-validate activity discrepancies with X-ray or DFT calculations to rule out polymorphic or tautomeric influences .
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the isopropyl and benzoate substituents in this compound?
- Methodological Answer :
- Substituent Modification : Synthesize analogs with:
- Isopropyl Replacement : Test tert-butyl or cyclopropyl groups to assess steric effects on target binding.
- Benzoate Ester Hydrolysis : Generate the free carboxylic acid derivative to evaluate pharmacokinetic impacts (e.g., solubility, membrane permeability) .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase domains or other targets, guided by pyrazolo-pyrimidinone pharmacophore models .
Q. What methodologies are suitable for investigating the metabolic stability of this compound in vitro?
- Methodological Answer :
- Liver Microsome Assays : Incubate the compound with human liver microsomes (HLMs) at 37°C, and monitor degradation via LC-MS/MS over 60 minutes. Use NADPH as a cofactor to assess cytochrome P450-mediated metabolism .
- Metabolite Identification : Employ high-resolution mass spectrometry (HRMS) with fragmentation patterns (e.g., MSE data-independent acquisition) to detect hydroxylated or demethylated metabolites .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in cytotoxicity data between studies using similar pyrazolo-pyridazinone derivatives?
- Methodological Answer :
- Source Investigation : Compare assay conditions such as:
| Parameter | Study A | Study B |
|---|---|---|
| Cell Line | MCF-7 (ATCC) | HeLa (unverified) |
| Incubation Time | 48 hours | 24 hours |
| Compound Concentration | 10–100 µM | 1–50 µM |
- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance thresholds (p < 0.05 vs. p < 0.01) .
Key Data from Literature
- Antitumor Activity : Derivatives of this scaffold (e.g., pyrazolo[3,4-d]pyrimidin-4-ones) show IC values as low as 11 µM in MCF-7 cells, with nitro-substituted analogs exhibiting enhanced potency .
- Structural Insights : X-ray data for related compounds confirm planar pyridazinone cores and non-covalent interactions (e.g., π-π stacking) critical for target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
